Journal Name:Nanoscale Advances
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Recent advances in nanoantibiotics against multidrug-resistant bacteria
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00530E
Multidrug-resistant (MDR) bacteria-caused infections have been a major threat to human health. The abuse of conventional antibiotics accelerates the generation of MDR bacteria and makes the situation worse. The emergence of nanomaterials holds great promise for solving this tricky problem due to their multiple antibacterial mechanisms, tunable antibacterial spectra, and low probabilities of inducing drug resistance. In this review, we summarize the mechanism of the generation of drug resistance, and introduce the recently developed nanomaterials for dealing with MDR bacteria via various antibacterial mechanisms. Considering that biosafety and mass production are the major bottlenecks hurdling the commercialization of nanoantibiotics, we introduce the related development in these two aspects. We discuss urgent challenges in this field and future perspectives to promote the development and translation of nanoantibiotics as alternatives against MDR pathogens to traditional antibiotics-based approaches.
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Insight into the electronic structure of the centrosymmetric skyrmion magnet GdRu2Si2†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00435J
The discovery of a square magnetic-skyrmion lattice in GdRu2Si2, with the smallest so far found skyrmion size and without a geometrically frustrated lattice, has attracted significant attention. In this work, we present a comprehensive study of surface and bulk electronic structures of GdRu2Si2 by utilizing momentum-resolved photoemission (ARPES) measurements and first-principles calculations. We show how the electronic structure evolves during the antiferromagnetic transition when a peculiar helical order of 4f magnetic moments within the Gd layers sets in. A nice agreement of the ARPES-derived electronic structure with the calculated one has allowed us to characterize the features of the Fermi surface (FS), unveil the nested region along kz at the corner of the 3D FS, and reveal their orbital compositions. Our findings suggest that the Ruderman–Kittel–Kasuya–Yosida interaction plays a decisive role in stabilizing the spiral-like order of Gd 4f moments responsible for the skyrmion physics in GdRu2Si2. Our results provide a deeper understanding of electronic and magnetic properties of this material, which is crucial for predicting and developing novel skyrmion-based systems.
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90111D
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A TiO2 nanorod and perylene diimide based inorganic/organic nanoheterostructure photoanode for photoelectrochemical urea oxidation†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00294B
Visible light-driven photoelectrochemical (PEC) urea oxidation using inorganic/organic nano-heterostructure (NH) photoanodes is an attractive method for hydrogen (H2) production. In this article, inorganic/organic NHs (TiO2/PDIEH) consisting of a N,N-bis(2-ethylhexyl)perylene-3,4,9,10-tetracarboxylic diimide (PDIEH) thin layer over TiO2 nanorods (NRs) were fabricated for the PEC urea oxidation reaction (UOR). In these NHs, a PDIEH layer was anchored on TiO2 NR arrays using the spin-coating technique, which is beneficial for the uniform deposition of PDIEH on TiO2 NRs. Uniform deposition facilitated adequate interface contact between PDIEH and TiO2 NRs. TiO2/PDIEH NHs achieved a high current density of 1.1 mA cm−2 at 1.96 VRHE compared to TiO2 NRs. TiO2/PDIEH offers long-term stability under light illumination with 90.21% faradaic efficiency. TiO2/PDIEH exhibits a solar-to-hydrogen efficiency of 0.52%. This outcome opens up new opportunities for inorganic/organic NHs for high-performance PEC urea oxidation.
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Front cover
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90110F
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90120C
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90119J
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Femtosecond laser modified metal surfaces alter biofilm architecture and reduce bacterial biofilm formation†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00599B
Biofilm formation, or microfouling, is a basic strategy of bacteria to colonise a surface and may happen on surfaces of any nature whenever bacteria are present. Biofilms are hard to eradicate due to the matrix in which the bacteria reside, consisting of strong, adhesive and adaptive self-produced polymers such as eDNA and functional amyloids. Targeting a biofilm matrix may be a promising strategy to prevent biofilm formation. Here, femtosecond laser irradiation was used to modify the stainless steel surface in order to introduce either conical spike or conical groove textures. The resulting topography consists of hierarchical nano-microstructures which substantially increase roughness. The biofilms of two model bacterial strains, P. aeruginosa PA01 and S. aureus ATCC29423, formed on such nanotextured metal surfaces, were considerably modified due to a substantial reduction in amyloid production and due to changes in eDNA surface adhesion, leading to significant reduction in biofilm biomass. Altering the topography of the metal surface, therefore, radically diminishes biofilm development solely by altering biofilm architecture. At the same time, growth and colonisation of the surface by eukaryotic adipose tissue-derived stem cells were apparently enhanced, leading to possible further advantages in controlling eukaryotic growth while suppressing prokaryotic contamination. The obtained results are important for developing anti-bacterial surfaces for numerous applications.
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Correction: A hierarchical integrated 3D carbon electrode derived from gingko leaves via hydrothermal carbonization of H3PO4 for high-performance supercapacitors
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90113K
Correction for ‘A hierarchical integrated 3D carbon electrode derived from gingko leaves via hydrothermal carbonization of H3PO4 for high-performance supercapacitors’ by Han Liu et al., Nanoscale Adv., 2023, 5, 786–795, DOI: https://doi.org/10.1039/D2NA00758D.
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Numerical study of thermal and solutal advancements in ZnO–SAE50 nanolubricant flow past a convergent/divergent channel with the effects of thermophoretic particle deposition
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00816A
The present research focuses on the significance of thermophoretic particle deposition on a ZnO–SAE50 nanolubricant flow in a stretchable/shrinkable convergent/divergent channel in the presence of an applied magnetic field and nonlinear heat radiation. A parameter in the governing differential equations and wall boundary conditions defines the physical mechanism of the model. The Galerkin finite element method, combined with similarity transformation, is adopted to solve the governing equations. The Levenberg–Marquardt backpropagating algorithm of an artificial neural network model forecasts heat and mass transfer properties. The results reveal that by stretching/shrinking the walls enough, the classical flow and heat properties are significantly affected. The stretching of the convergent or divergent channel is observed to increase the velocity profiles, whilst shrinking results in backflow regions. In terms of the temperature field, stretching causes more heat to be produced in the flow; nevertheless, the thermal layer is decreased and cooling is attained by channel shrinkage, which may have important technical implications.
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Expression of concern: Tin–zinc-oxide nanocomposites (SZO) as promising electron transport layers for efficient and stable perovskite solar cells
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90114A
Expression of concern for ‘Tin–zinc-oxide nanocomposites (SZO) as promising electron transport layers for efficient and stable perovskite solar cells’ by Ahmed E. Shalan et al., Nanoscale Adv., 2019, 1, 2654–2662, DOI: https://doi.org/10.1039/C9NA00182D.
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A greener approach for synthesizing metal-decorated carbogels from alginate for emerging technologies†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00444A
In the present work, a series of metal nanoparticle-decorated carbogels (M-DCs) was synthesized starting from beads of parent metal-crosslinked alginate aerogels (M-CAs). M-CAs contained Ca(II), Ni(II), Cu(II), Pd(II) and Pt(iv) ions and were converted to M-DCs by pyrolysis under a N2 atmosphere up to pyrolysis temperatures of TP = 600 °C. The textural properties of M-CAs are found to depend on the crosslinking ion, yielding fibrous pore networks with a high specific mesoporous volume and specific surface area SV (SV ∼ 480–687 m2 g−1) for M-CAs crosslinked with hard cations, Ca(II), Ni(II) and Cu(II), and comparably loose networks with increased macroporosity and lower specific surface (SV ∼ 240–270 m2 g−1) for Pd(II) and Pt(IV) crosslinked aerogels. The pyrolysis of M-CAs resulted in two simultaneously occurring processes: changes in the solid backbone and the growth of metal/metal oxide nanoparticles (NPs). The thermogravimetric analysis (TGA) showed a significant influence of the crosslinking cation on the decomposition mechanism and associated change in textural properties. Scanning electron microscopy-backscattered electron imaging (SEM-BSE) and X-ray diffraction revealed that metal ions (molecularly dispersed in the parent aerogels) formed nanoparticles composed of elementary metals and metal oxides in varying ratios over the course of pyrolytic treatment. Increasing the TP led to generally larger nanoparticles. The pyrolysis of the nickel-crosslinked aerogel (Ni-CA) preserved, to a large extent, the mesoporous structure and resulted in the evolution of fine (∼14 nm) homogeneously dispersed Ni/NiO nanoparticles. Overall, this work presents a green approach for synthesizing metal-nanoparticle containing carbon materials, useful in emerging technologies related to heterogeneous catalysis and electrocatalysis, among others.
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Hybrid AuNPs-3MPS-MTX nanosystem and its evaluation for treating cervical cancer and melanoma
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00605K
This research presents an evaluation of a hybrid material based on gold nanoparticles (AuNPs), stabilized with the thiol 3-mercapto-propanesulfonate (3MPS) and loaded with the methotrexate drug (MTX). The AuNPs-3MPS-MTX nanosystem was tested for the treatment of cervical cancer and melanoma, using the B16-F10 melanoma and HeLa cell lines. The tests performed on cell cultures assessed the efficiency of the studied nanosystem on tumor cells, as well as its toxicology.
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Infrared spectroscopic study of solvation and size effects on reactions between water molecules and neutral rare-earth metals†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00873H
Elucidating the solvation and size effects on the reactions between water and neutral metals is crucial for understanding the microscopic mechanism of the catalytic processes but has been proven to be a challenging experimental target due to the difficulty in size selection. Here, MO4H6 and M2O6H7 (M = Sc, Y, La) complexes were synthesized using a laser–vaporization cluster source and characterized by size-specific infrared-vacuum ultraviolet spectroscopy combined with quantum chemical calculations. The MO4H6 and M2O6H7 complexes were found to have H˙M(OH)3(H2O) and M2(μ2-OH)2(η1-OH)3(η1-OH2) structures, respectively. A combination of experiments and theory revealed that the formation of H˙M(OH)3(H2O) and M2(μ2-OH)2(η1-OH)3(η1-OH2) is both thermodynamically exothermic and kinetically facile in the gas phase. The results indicated that upon the addition of water to H˙M(OH)3, the feature of the hydrogen radical is retained. In the processes from mononuclear H˙M(OH)3 to binuclear M2(μ2-OH)2(η1-OH)3(η1-OH2), the active hydrogen atom undergoes the evolution from hydrogen radical → bridging hydrogen → metal hydride → hydrogen bond, which is indicative of a reduced reactivity. The present system serves as a model for clarifying the solvation and size effects on the reactions between water and neutral rare-earth metals and offers a general paradigm for systematic studies on a broad class of the reactions between small molecules and metals at the nanoscale.
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Modeling size and edge functionalization of MXene-based quantum dots and their effect on electronic and magnetic properties†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00474K
In the last six years, the synthesis of MXene-based quantum dots (MXQDs) has gained widespread attention. Due to the quantum confinement effect, it is possible to significantly improve their properties compared to 2D counterparts, such as higher chemical stability and better electronic and optical properties. However, despite the growing interest in their properties, much remains unexplored. One of the biggest challenges is to study in more detail the structure of quantum dots, in particular, their edge functionalization and its effect on their properties. In this paper, the structural stability and electronic and magnetic properties of Ti2CO2 QDs based on different lateral dimensions and edge functionalization (–O, –F, and –OH) are investigated using density functional theory. The study shows that the energy gap of Ti2CO2–O QDs decreases with increasing lateral size for both nonmagnetic (spin-unpolarized, close shell) and magnetic (spin-polarized, open shell) cases. Furthermore, the magnetic behavior of quantum dots was revealed by shrinking from 2D Ti2CO2 to 0D Ti2CO2 QDs with lateral dimensions below 1.4 nm. The binding energy confirms the stability of all three types of edge functionalization, while the most stable structure was observed under fully saturated edge oxygenation. Moreover, it was also found that the spin density distribution and the energy gap of Ti2CO2–X QDs (X = O, F, and OH) are both dependent on the type of atom saturation. Size and edge confinement modeling has been demonstrated to be an effective tool for tuning the electronic and magnetic properties of MXQDs. Moreover, the observed enhanced spin polarization together with tunable magnetic properties makes the ultrafine Ti2CO2–X QDs promising candidates for spintronic applications.
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One-pot synthesis of Ag–In–Ga–S nanocrystals embedded in a Ga2O3 matrix and enhancement of band-edge emission by Na+ doping†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00755C
I–III–VI-based semiconductor quantum dots (QDs) have been intensively explored because of their unique controllable optoelectronic properties. Here we report one-pot synthesis of Na-doped Ag–In–Ga–S (AIGS) QDs incorporated in a Ga2O3 matrix. The obtained QDs showed a sharp band-edge photoluminescence peak at 557 nm without a broad-defect site emission. The PL quantum yield (QY) of such QDs was 58%, being much higher than that of AIGS QDs without Na+ doping, 29%. The obtained Na-doped AIGS/Ga2O3 composite particles were used as an emitting layer of green QD light-emitted diodes. A sharp electroluminescence (EL) peak was observed at 563 nm, being similar to that in the PL spectrum of the QDs used. The external quantum efficiency of the device was 0.6%.
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Viscous fingering instabilities in spontaneously formed blisters of MoS2 multilayers†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00563A
The viscous fingering in the Hele-Shaw cell can be suppressed by replacing the upper-bounding rigid plate with an elastic membrane. Recently, graphene multilayers while polymer-curing-induced blistering showed the dynamical evolution of viscous fingering patterns on a viscoelastic substrate due to their thickness-dependent elasticity. Under certain conditions, the elastic solid-based instability couples with the viscoelastic substrate-based instability. The mechanisms underlying such a coupling in the blisters of 2D materials and the dynamical evolution of the viscous fingering patterns underneath the blisters are yet to be addressed. Herein, we investigate the viscous fingering instabilities in spontaneously formed blisters of MoS2 multilayers, and provide thorough analytical and experimental insights for the elucidation of the dynamical evolution of the viscous fingering patterns and the coupled instabilities in the blisters. We also estimate the interfacial adhesion energy of the MoS2 flakes over a (poly)vinyl alcohol (PVA) substrate and the confinement pressure inside the MoS2 blisters using a conventional blister-test model. It is observed that the presence of instability gives rise to anomalies in the modeling of the blister test. The adhesion mechanical insights would be beneficial for fundamental research as well as practical applications of 2D material blisters in flexible optoelectronics.
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Cobalt-substituted ZnS QDs: a diluted magnetic semiconductor and efficient photocatalyst†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00836C
Recently, understanding the origin of induced magnetic characteristics in transition metal atom-doped QDs has been a major focus owing to their potential applications in the area of spintronic devices. A detailed experimental and theoretical investigation was conducted to understand the physical properties of Co-doped ZnS QDs containing different weight percentages of Co atoms [CoxZn1−xS (x = 0.00, 0.03, 0.06, and 0.09)], prepared using chemical co-precipitation techniques. X-ray diffraction studies proved that all the prepared QDs formed an extremely pure cubic zinc blende crystallographic phase free of contaminants. The validation of the quantum dot nature of all the samples was provided by the HRTEM images, BET studies, and blue shift in the absorption spectra. Both the obtained FTIR and PL spectra at room temperature also confirmed the phase purity of the prepared QDs. The observed weak ferromagnetic behavior of the doped samples was due to the presence of p–d hybridization between the 3d levels of Co2+ ions and 3p levels of S2− ions of the host ZnS QDs. Hysteresis loops that were obtained at room temperature validated this weak ferromagnetic nature. These obtained results were also supported theoretically using DFT calculations. FDTD simulations provided a detailed explanation for the observed blue shift in the absorption spectra originating from the quantum confinement effect of doped and undoped ZnS QDs. The dielectric properties of all the samples were examined properly, and it was also found that the grain boundaries contributed effectively to providing the dielectric response. The doped ZnS sample containing more Co dopants at low frequencies showed a progressive rise in polarisation loss. In addition, Co-doped ZnS QDs are efficient photocatalysts. A pH-dependent photodegradation test of ciprofloxacin (CIP) antibiotic was conducted using 9% Co-doped ZnS QDs. It was observed that 9% Co-doped ZnS nanocatalysts has sufficient capability to degrade CIP to around 94.7% in a solution of pH 10 within one hour. Therefore, besides showing photocatalytic effects, Co-doped ZnS QDs act as ideal dilute magnetic semiconductors (DMSs) and will undoubtedly become excellent candidates for the microelectronics industry because of their special ability to exhibit spin-dependent magneto-electro-optical properties that find use in spin-polarized light-emitting diodes, solid-state lasers, and spin-transistor devices.
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Protein engineering of multi-enzyme virus-like particle nanoreactors for enhanced chiral alcohol synthesis†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00515A
In the past decade, virus-like particles (VLPs) that can encapsulate single or multiple enzymes have been studied extensively as typical nanoreactors for biocatalysis in vitro, yet their catalytic efficiencies are usually inadequate for real applications. These biocatalytic nanoreactors should be engineered like their free-enzyme counterparts to improve their catalytic performance for potential applications. Herein we engineer biocatalytic VLPs for the enhanced synthesis of chiral alcohols. Different methods including directed evolution were applied to the entire bacteriophage P22 VLPs (except the coat protein), which encapsulated a carbonyl reductase from Scheffersomyces stipitis (SsCR) and a glucose dehydrogenase from Bacillus megaterium (BmGDH) in their capsids. The best variant, namely M5, showed an enhanced turnover frequency (TOF, min−1) up to 15-fold toward the majority of tested aromatic prochiral ketones, and gave up to 99% enantiomeric excess in the synthesis of chiral alcohol pharmaceutical intermediates. A comparison with the mutations of the free-enzyme counterparts showed that the same amino acid mutations led to different changes in the catalytic efficiencies of free and confined enzymes. Finally, the engineered M5 nanoreactor showed improved efficiency in the scale-up synthesis of chiral alcohols. The conversions of three substrates catalyzed by M5 were all higher than those catalyzed by the wild-type nanoreactor, demonstrating that enzyme-encapsulating VLPs can evolve to enhance their catalytic performance for potential applications.
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Unique and outstanding catalytic behavior of a novel MOF@COF composite as an emerging and powerful catalyst in the preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00805C
The creation of an emerging porous structure using the hybridization of UiO-66-NH2-MOF, a zirconium-based metal–organic framework (MOF), with a covalent organic framework (COF) based on terephthaldehyde and melamine (UiO-66-NH2-MOF@COF), was assessed using SEM, XRD, EDX/mapping, FT-IR, BET, and TGA analyses. Using the obtained composite as a potential recoverable heterogeneous nanocatalyst, different aldehydes were condensed with isatoic anhydride and anilines or ammonium acetate under solvent-free conditions to create derivatives of 2,3-dihydroquinazolin-4(1H)-one. Examining the catalytic capabilities of the designed UiO-66-NH2-MOF@COF to efficiently produce 2,3-dihydroquinazolin-4(1H)-ones was a standout activity. Low catalyst loading, simple set-up, outstanding yields, and catalyst recoverability are all benefits of this research.
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